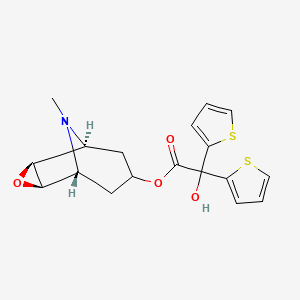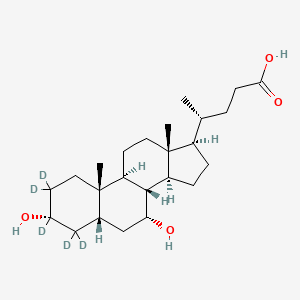
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenol group, a benzyloxycarbonyl-protected piperidine, and an O-acetyl oxime moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime typically involves multiple steps:
Formation of the Methoxyphenol Intermediate: This step involves the methoxylation of phenol under controlled conditions.
Synthesis of the Piperidinyl-Methanone Intermediate: The piperidine ring is introduced and protected with a benzyloxycarbonyl group.
Oxime Formation: The final step involves the formation of the oxime by reacting the methanone intermediate with hydroxylamine and acetylating the resulting oxime.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime can undergo various chemical reactions, including:
Oxidation: The methoxyphenol group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to amines.
Substitution: The benzyloxycarbonyl group can be substituted under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Deprotected piperidine derivatives.
Applications De Recherche Scientifique
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime involves its interaction with specific molecular targets. The methoxyphenol group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidinyl-methanone moiety may interact with cellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
84163-48-4 |
|---|---|
Formule moléculaire |
C23H26N2O6 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
benzyl 4-[N-acetyloxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-16(26)31-24-22(20-9-8-19(29-2)14-21(20)27)18-10-12-25(13-11-18)23(28)30-15-17-6-4-3-5-7-17/h3-9,14,18,27H,10-13,15H2,1-2H3 |
Clé InChI |
PMFQQZXEPFQLSD-UHFFFAOYSA-N |
SMILES |
CC(=O)ON=C(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)OC)O |
SMILES canonique |
CC(=O)ON=C(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)OC)O |
Synonymes |
(E)-4-[[(Acetyloxy)imino](2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)



![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)
